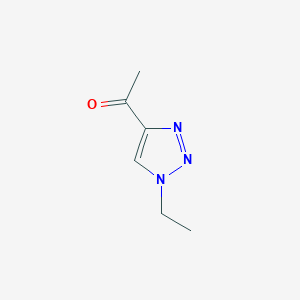

1-(1-Ethyl-1H-1,2,3-triazol-4-yl)ethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(1-Ethyl-1H-1,2,3-triazol-4-yl)ethanone is a chemical compound belonging to the class of 1,2,3-triazoles. These compounds are known for their diverse applications in pharmaceuticals, agrochemicals, and material sciences. The triazole ring is a five-membered ring containing three nitrogen atoms, which imparts unique chemical properties to the compound .

Métodos De Preparación

1-(1-Ethyl-1H-1,2,3-triazol-4-yl)ethanone can be synthesized through various methods, including “Click” chemistry, which involves the cycloaddition of azides and alkynes. One common synthetic route involves the reaction of ethyl azide with propargyl ketone under copper-catalyzed conditions to form the triazole ring . Industrial production methods often utilize similar reaction conditions but on a larger scale, ensuring high yield and purity of the final product .

Análisis De Reacciones Químicas

1-(1-Ethyl-1H-1,2,3-triazol-4-yl)ethanone undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced triazole derivatives.

Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and catalysts such as copper or palladium. Major products formed from these reactions depend on the specific reagents and conditions used .

Aplicaciones Científicas De Investigación

Enzyme Inhibition

One of the most notable applications of 1-(1-Ethyl-1H-1,2,3-triazol-4-yl)ethanone is its role as an enzyme inhibitor. Research indicates that it effectively inhibits carbonic anhydrase II (CA-II), an enzyme crucial for maintaining acid-base balance in organisms. The compound binds to the active site of CA-II, leading to moderate inhibition which can have therapeutic implications for conditions such as glaucoma and certain cancers.

Inhibition Studies:

| Compound | Target Enzyme | IC50 (µM) |

|---|---|---|

| This compound | Carbonic Anhydrase II | Moderate |

Antimicrobial and Anticancer Properties

The compound has also been studied for its antimicrobial and anticancer properties. Its efficacy against various pathogens and cancer cell lines has been documented, suggesting potential use in developing new therapeutic agents .

Agrochemical Applications

Triazole compounds are well-known for their applications in agrochemicals, particularly as fungicides. The unique structure of this compound may allow it to function effectively against fungal pathogens in crops. Research into its fungicidal activity could lead to the development of new agricultural products that are both effective and environmentally friendly .

Material Sciences

In material sciences, triazoles are used in the synthesis of polymers and as ligands in coordination chemistry. The ability of this compound to form stable complexes with metals could be explored for creating novel materials with specific properties such as enhanced thermal stability or electrical conductivity.

Case Studies and Research Findings

Several studies have highlighted the diverse applications of triazole derivatives similar to this compound:

Case Study: Antimicrobial Activity

A study demonstrated that triazole derivatives exhibit significant antimicrobial activity against a range of bacteria and fungi. The mechanism often involves disruption of cell wall synthesis or interference with metabolic pathways crucial for pathogen survival .

Case Study: Cancer Treatment

Research has shown that compounds with a triazole moiety can induce apoptosis in cancer cells through various pathways. For instance, a derivative similar to this compound was found to inhibit tumor growth in preclinical models by targeting specific signaling pathways involved in cell proliferation .

Mecanismo De Acción

The mechanism by which 1-(1-Ethyl-1H-1,2,3-triazol-4-yl)ethanone exerts its effects involves its interaction with specific molecular targets and pathways. For example, as an enzyme inhibitor, the compound binds to the active site of the enzyme, blocking its activity and thereby affecting the physiological process it regulates . Molecular docking studies have shown that the triazole ring interacts with key residues in the enzyme’s active site, contributing to its inhibitory potential .

Comparación Con Compuestos Similares

1-(1-Ethyl-1H-1,2,3-triazol-4-yl)ethanone can be compared with other similar compounds, such as:

1-(1-Methyl-1H-1,2,3-triazol-4-yl)ethanone: This compound has a similar structure but with a methyl group instead of an ethyl group. It exhibits similar chemical properties but may differ in its biological activity.

1-(1-Propyl-1H-1,2,3-triazol-4-yl)ethanone: This compound has a propyl group, which may affect its solubility and reactivity compared to the ethyl derivative.

1-(1-Butyl-1H-1,2,3-triazol-4-yl)ethanone: The butyl derivative may have different pharmacokinetic properties due to the longer alkyl chain.

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and biological activity compared to its analogs .

Actividad Biológica

1-(1-Ethyl-1H-1,2,3-triazol-4-yl)ethanone is a member of the triazole family, which has gained attention for its diverse biological activities and applications in medicinal chemistry. This compound exhibits significant potential as an enzyme inhibitor and has been studied for its antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure and Properties

The molecular structure of this compound features a five-membered triazole ring with an ethyl substituent. Its molecular formula is C5H8N4O and it has a molecular weight of approximately 140.14 g/mol. The compound's unique structure contributes to its biological activity by enabling interactions with various biological targets.

The primary mechanism of action for this compound involves its role as an inhibitor of the enzyme carbonic anhydrase II (CA-II). This enzyme is crucial for the reversible hydration of carbon dioxide to bicarbonate and protons, a reaction vital for maintaining acid-base balance in organisms. The inhibition of CA-II can lead to alterations in physiological processes such as respiration and renal function.

Interaction with Carbonic Anhydrase II

Research indicates that this compound binds directly to the active site of CA-II, leading to moderate inhibition. This interaction can disrupt normal enzymatic activity and has implications for conditions where CA-II is a therapeutic target, such as glaucoma and certain forms of cancer .

Antimicrobial Properties

Several studies have highlighted the antimicrobial activity of triazole derivatives, including this compound. Triazoles are known to exhibit broad-spectrum activity against bacteria and fungi. For instance, derivatives have shown effective inhibition against pathogenic organisms such as Staphylococcus aureus and Candida albicans.

| Compound | MIC (mg/mL) | Target Organism |

|---|---|---|

| This compound | 0.025 | Candida albicans |

| Other Triazole Derivatives | 0.0125 | Staphylococcus aureus |

Anticancer Activity

The anticancer potential of triazole derivatives has also been explored. In vitro studies have demonstrated that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. For example, studies reported IC50 values in the low micromolar range against A549 lung cancer cells . The mechanism involves apoptosis induction and cell cycle arrest.

Case Studies

Case Study 1: Antifungal Activity

A study investigating the antifungal properties of triazole derivatives found that modifications on the triazole ring significantly influenced activity levels. Compounds with specific substituents showed enhanced efficacy against Candida species compared to unsubstituted analogs .

Case Study 2: Anticancer Efficacy

In another research effort focused on anticancer activity, a series of triazole-based compounds were synthesized and tested against various tumor cell lines. The results indicated that structural variations led to differing levels of cytotoxicity, with some derivatives achieving IC50 values comparable to established chemotherapeutics .

Propiedades

IUPAC Name |

1-(1-ethyltriazol-4-yl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O/c1-3-9-4-6(5(2)10)7-8-9/h4H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZXMSNXYVWPTBO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(N=N1)C(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.